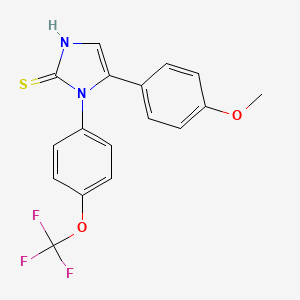

5-(4-methoxyphenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole-2(3H)-thione

Description

5-(4-Methoxyphenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole-2(3H)-thione is a sulfur-containing imidazole derivative characterized by a methoxyphenyl group at position 5 and a trifluoromethoxy-substituted phenyl group at position 1 of the imidazole-thione scaffold. The trifluoromethoxy group (-OCF₃) introduces strong electron-withdrawing effects, while the methoxy (-OCH₃) group at the para position of the aryl ring contributes moderate electron-donating properties. This combination likely enhances metabolic stability and influences binding affinity in biological systems. The compound’s molecular formula is C₁₇H₁₂F₃N₂O₂S, with a molecular weight of 364.35 g/mol (calculated).

Properties

IUPAC Name |

4-(4-methoxyphenyl)-3-[4-(trifluoromethoxy)phenyl]-1H-imidazole-2-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13F3N2O2S/c1-23-13-6-2-11(3-7-13)15-10-21-16(25)22(15)12-4-8-14(9-5-12)24-17(18,19)20/h2-10H,1H3,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWVUJZNQHMXMDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CNC(=S)N2C3=CC=C(C=C3)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13F3N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-(4-Methoxyphenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole-2(3H)-thione is a compound of interest in medicinal chemistry, particularly for its potential anticancer properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and efficacy against various cancer cell lines.

Synthesis

The compound was synthesized through a multi-step reaction involving 4-methoxyaniline and phenyl isothiocyanate, followed by the addition of specific bromo compounds. The yield was reported at approximately 80%, and the purity was confirmed via spectroscopic methods including IR and NMR analyses .

The biological activity of 5-(4-methoxyphenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole-2(3H)-thione has been attributed to several mechanisms:

- Induction of Apoptosis : Studies have shown that the compound induces apoptosis in cancer cells by arresting the cell cycle at the G2/M phase and increasing pre-G1 phase populations, indicating significant apoptotic activity .

- Kinase Inhibition : The compound exhibits inhibitory activity against key kinases such as VEGFR-2 and B-Raf, which are crucial in cancer cell proliferation and survival. The IC50 values for these activities were significantly lower than those of standard reference drugs like erlotinib .

Cytotoxicity Studies

The cytotoxic effects of the compound were evaluated against three different cancer cell lines: MCF-7 (breast cancer), HepG2 (liver cancer), and HCT-116 (colon cancer). The results are summarized in Table 1.

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 | < 5 | Apoptosis induction, G2/M arrest |

| HepG2 | < 10 | Apoptosis induction |

| HCT-116 | < 15 | Apoptosis induction |

Table 1: Cytotoxicity of 5-(4-methoxyphenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole-2(3H)-thione against various cancer cell lines.

Case Studies

In a recent study, the compound was tested for its apoptotic effects on MCF-7 cells. Flow cytometric analysis indicated that treatment with the compound led to an increase in early and late apoptotic cells from 0.43% to 6.12% and from 0.23% to 10.23%, respectively . This significant increase demonstrates the compound's potential as an effective anticancer agent.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

Key analogs and their substituent-driven differences are summarized below:

Key Observations :

- The benzylideneamino group in Compound 5 introduces additional hydrogen-bonding capacity, correlating with its superior anticancer activity .

Anticancer Activity

- Compound 5: Exhibits IC₅₀ <5 µM against MCF-7 (breast), HCT-116 (colon), and HepG2 (liver) cancer cells. Notably, it shows low cytotoxicity against normal breast cells (MCF-10A), with safety indices exceeding docetaxel .

- 1-(4-Chlorophenyl) Analog: No activity data reported, but chloro substituents are associated with moderate cytotoxicity in other imidazole-thiones .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.